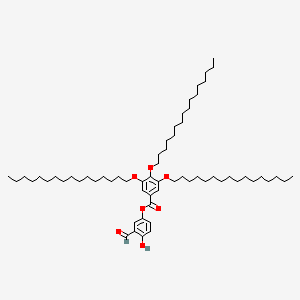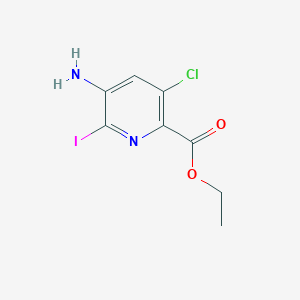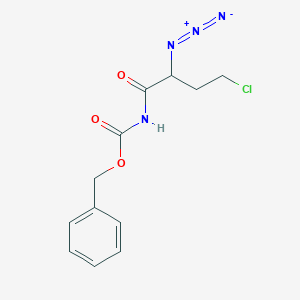
Benzyl (2-azido-4-chlorobutanoyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (2-azido-4-chlorobutanoyl)carbamate is an organic compound that features a benzyl group, an azido group, and a chlorobutanoyl group attached to a carbamate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-azido-4-chlorobutanoyl)carbamate typically involves multiple steps. One common method starts with the reaction of benzyl chloroformate with ammonia to form benzyl carbamate . This intermediate can then be reacted with 2-azido-4-chlorobutanoyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and may require the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods like recrystallization or chromatography might be employed.
化学反応の分析
Types of Reactions
Benzyl (2-azido-4-chlorobutanoyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The benzyl group can be oxidized to a benzaldehyde or benzoic acid under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF (dimethylformamide) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: Formation of substituted carbamates.
Reduction: Formation of benzyl (2-amino-4-chlorobutanoyl)carbamate.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
科学的研究の応用
Benzyl (2-azido-4-chlorobutanoyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and targeted delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzyl (2-azido-4-chlorobutanoyl)carbamate involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The carbamate group can act as a protecting group for amines, which can be selectively removed under specific conditions .
類似化合物との比較
Similar Compounds
Benzyl carbamate: Similar structure but lacks the azido and chlorobutanoyl groups.
Carbamic acid derivatives: General class of compounds with similar functional groups.
Uniqueness
Benzyl (2-azido-4-chlorobutanoyl)carbamate is unique due to the presence of both an azido group and a chlorobutanoyl group, which confer distinct reactivity and potential for diverse applications in synthetic chemistry and biomedical research.
特性
CAS番号 |
647013-63-6 |
|---|---|
分子式 |
C12H13ClN4O3 |
分子量 |
296.71 g/mol |
IUPAC名 |
benzyl N-(2-azido-4-chlorobutanoyl)carbamate |
InChI |
InChI=1S/C12H13ClN4O3/c13-7-6-10(16-17-14)11(18)15-12(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,18,19) |
InChIキー |
XMBKSIUSLNXBFJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC(=O)C(CCCl)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


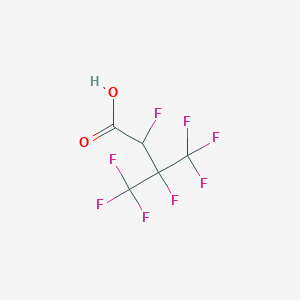

![[2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile](/img/structure/B12605053.png)
![Bis[(4-chlorophenyl)methyl] hydrazine-1,2-dicarboxylate](/img/structure/B12605061.png)
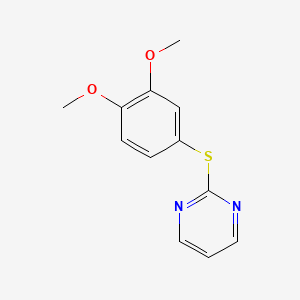
![N-[(3S)-2,6-dioxooxan-3-yl]-2-methylhexanamide](/img/structure/B12605065.png)
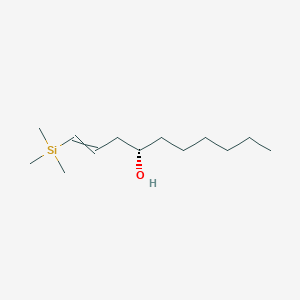
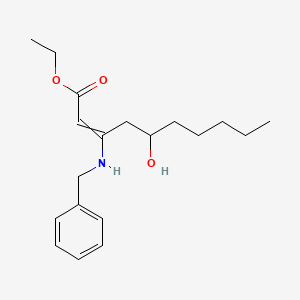
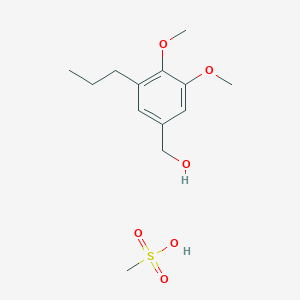
![2,4-Dichloro-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidine](/img/structure/B12605100.png)
